

## Discovery and development of [18F]-FDOPA as a PET tracer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: [18F]-Labeled L-dopa precursor

Cat. No.: B12430852 Get Quote

An In-depth Technical Guide to the Discovery and Development of [18F]-FDOPA as a PET Tracer

#### Introduction

3,4-dihydroxy-6-[18F]-fluoro-L-phenylalanine, commonly known as [18F]-FDOPA, is a radiopharmaceutical tracer used in positron emission tomography (PET) imaging.[1] It is a fluorinated analog of L-DOPA, a precursor to the neurotransmitter dopamine.[1][2] The primary application of [18F]-FDOPA is to evaluate the function of the dopaminergic system in the brain, making it a valuable tool in the diagnosis and study of movement disorders like Parkinson's disease.[1][3] Over the years, its application has expanded into oncology, particularly for imaging neuroendocrine tumors (NETs), gliomas, and other malignancies that exhibit increased amino acid transport and metabolism.[4][5][6] This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, synthesis, and clinical application of [18F]-FDOPA for researchers, scientists, and drug development professionals.

#### **Discovery and Rationale**

The development of [18F]-FDOPA was driven by the need for a non-invasive method to assess the integrity of the presynaptic dopaminergic system in the brain.[3] The rationale was based on the biochemical pathway of dopamine synthesis. L-DOPA is the natural precursor to dopamine and can cross the blood-brain barrier, which dopamine itself cannot do efficiently.[2] By labeling L-DOPA with a positron-emitting isotope like fluorine-18, it becomes possible to trace its uptake and conversion into dopamine in the brain using PET imaging.[2] This allows



for the visualization and quantification of dopaminergic neuron function, which is significantly impaired in neurodegenerative conditions like Parkinson's disease.[7] The U.S. Food and Drug Administration (FDA) approved [18F]-FDOPA for clinical use in visualizing dopaminergic nerve terminals in the striatum for the evaluation of adult patients with suspected Parkinsonian Syndromes in 2019.[1][8][9][10]

#### **Mechanism of Action**

The mechanism of action of [18F]-FDOPA is closely tied to the natural metabolic pathway of L-DOPA.[2]

- Uptake: Following intravenous administration, [18F]-FDOPA is transported across the blood-brain barrier by the large neutral amino acid transporter (LAT).[2][11] In oncology, tumor cells often overexpress LATs, leading to increased uptake of [18F]-FDOPA compared to normal tissue.[11][12]
- Conversion: Once inside the presynaptic dopaminergic neurons in the brain, [18F]-FDOPA is converted to [18F]-fluorodopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[2][13]
- Storage: The newly synthesized [18F]-fluorodopamine is then sequestered into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[2][14]
- Detection: The accumulation of [18F]-fluorodopamine within the striatal nerve terminals is detected by the PET scanner.[13] The radioactive decay of fluorine-18 emits positrons, which annihilate with electrons to produce gamma photons that are detected to create the PET image.[2]

In conditions like Parkinson's disease, the loss of dopaminergic neurons leads to reduced AADC activity and consequently, decreased uptake and conversion of [18F]-FDOPA in the striatum, which can be visualized and quantified on the PET scan.[7]





Click to download full resolution via product page

Caption: Cellular uptake and metabolic pathway of [18F]-FDOPA.



### Radiosynthesis of [18F]-FDOPA

The synthesis of [18F]-FDOPA is a complex process that has evolved over time. The main challenge lies in the radiofluorination of the electron-rich catechol scaffold.[8] Two primary methods have been developed: electrophilic and nucleophilic synthesis.

Electrophilic Synthesis: Early methods for producing [18F]-FDOPA relied on electrophilic fluorination using [18F]F2 gas.[8] This involved reactions such as fluorodestannylation.[15] However, these methods require specialized equipment and the use of corrosive fluorinating agents.[8]

Nucleophilic Synthesis: More contemporary and widely adopted methods utilize nucleophilic substitution. These methods typically involve a multi-step process starting with a benzaldehyde precursor.[8][16] A common approach is the copper-mediated radiofluorination of a boronic ester (BPin) precursor.[16] Microdroplet reactors have also been employed to improve efficiency, reduce precursor and solvent consumption, and shorten synthesis time.[17][18]



Click to download full resolution via product page

Caption: General workflow for the nucleophilic radiosynthesis of [18F]-FDOPA.

Table 1: Comparison of [18F]-FDOPA Synthesis Methods



| Parameter                                 | Electrophilic<br>Fluorodestannylati<br>on[15] | Nucleophilic (GE<br>Fastlab 2)[8] | Microdroplet<br>Reactor[18] |
|-------------------------------------------|-----------------------------------------------|-----------------------------------|-----------------------------|
| Synthesis Time                            | ~110 min                                      | ~140 min                          | ~22-25 min                  |
| Radiochemical Yield (non-decay corrected) | 27-35% (decay corrected)                      | 9.3-9.8%                          | 8.5 ± 1.2%                  |
| Radiochemical Purity                      | >97%                                          | >99.9%                            | Not specified               |
| Enantiomeric Purity                       | Not specified                                 | >99.9%                            | Not specified               |
| Molar Activity                            | Not specified                                 | 2.1-3.9 Ci/µmol                   | High                        |

# Experimental Protocols for [18F]-FDOPA PET Imaging

Standardized protocols are essential for reliable and reproducible [18F]-FDOPA PET imaging. The following is a general protocol for clinical applications.

#### Patient Preparation:

- Fasting: Patients should fast for at least 4 hours prior to tracer injection to reduce competition from other amino acids.[19][20]
- Medication: Patients should withhold Parkinson's disease medications for at least 12 hours before the scan.[21]
- Premedication: To reduce peripheral decarboxylation of [18F]-FDOPA to [18F]fluorodopamine, patients are often pre-treated with carbidopa (e.g., 150-200 mg orally) about
  60 minutes before the tracer injection. [21][22]

#### **Tracer Administration:**

Dose: The administered dose of [18F]-FDOPA can vary, but a typical dose is around 185-370
 MBq (5-10 mCi) administered intravenously.[22][23]

#### Image Acquisition:

#### Foundational & Exploratory





- Timing: PET imaging is typically performed 75 to 90 minutes after the injection of [18F]-FDOPA.[13][24]
- Scanning: For brain imaging, a static acquisition of 10-20 minutes is common.[21][24] For whole-body imaging in oncology, acquisition may start around 30-60 minutes post-injection. [25][26]





Click to download full resolution via product page

Caption: Standard clinical workflow for [18F]-FDOPA PET imaging.



## **Quantitative Data and Performance**

The diagnostic performance of [18F]-FDOPA PET has been evaluated in various clinical contexts. Quantitative analysis often involves calculating the standardized uptake value (SUV) or target-to-background ratios, such as the striatal-to-occipital ratio (SOR).[27][28]

Table 2: Diagnostic Performance of [18F]-FDOPA PET in Neuro-oncology

| Application                                       | Sensitivity | Specificity | Accuracy | Reference |
|---------------------------------------------------|-------------|-------------|----------|-----------|
| Glioblastoma<br>Detection                         | 80-90%      | 70-85%      | -        | [12]      |
| Distinguishing Recurrence from Radiation Necrosis | 81-96%      | 77-100%     | -        | [12]      |
| Recurrent<br>Glioma (vs. 18F-<br>FDG)             | 100%        | 85.7%       | 96.4%    | [6]       |
| 18F-FDG in<br>Recurrent<br>Glioma                 | 47.6%       | 100%        | 60.7%    | [6]       |

Table 3: Diagnostic Performance of [18F]-FDOPA PET in Neuroendocrine Tumors (NETs)



| Organ/Region                            | Sensitivity     | Specificity | Reference |
|-----------------------------------------|-----------------|-------------|-----------|
| Overall (vs. SRS)                       | Superior to SRS | -           | [25][26]  |
| Skeletal Lesions                        | 100%            | 91%         | [25][26]  |
| Liver Lesions                           | 81.3%           | 85.7%       | [26]      |
| Lung Lesions                            | 20%             | 94%         | [25][26]  |
| Abdominal<br>Nodes/Intestinal<br>Tumors | 92.3%           | -           | [26]      |

## **Clinical Applications**

[18F]-FDOPA PET imaging has several well-established clinical applications:

- Parkinsonian Syndromes: It is highly sensitive for detecting dopamine deficiency and is used
  to differentiate neurodegenerative parkinsonism from non-neurodegenerative conditions like
  essential tremor, drug-induced parkinsonism, or vascular parkinsonism.[7][9][24] The pattern
  of reduced uptake, often starting in the posterior putamen, is characteristic of Parkinson's
  disease.[7]
- Neuroendocrine Tumors (NETs): [18F]-FDOPA is a valuable tracer for the detection, staging, and restaging of NETs, often performing better than somatostatin receptor scintigraphy (SRS).[4][25][26][29] It is particularly effective for imaging carcinoid tumors, pheochromocytomas, and paragangliomas.[4][11]
- Brain Tumors (Gliomas): [18F]-FDOPA PET is used to delineate tumor extent, differentiate
  tumor recurrence from post-treatment changes like radiation necrosis, and provide
  prognostic information.[5][6][12][30] Its uptake correlates with tumor grade and can help
  guide biopsies.[12][31]
- Congenital Hyperinsulinism: In pediatric patients, [18F]-FDOPA PET/CT is the imaging modality of choice for detecting and localizing focal lesions of hyperinsulinism, which can guide surgical resection.[5][32][33]



## **Biodistribution and Dosimetry**

Following intravenous injection, [18F]-FDOPA exhibits a specific biodistribution pattern. Physiologic uptake is observed in the striatum of the brain, pancreas, liver, gallbladder, biliary tract, bowel, and kidneys, with excretion through the urinary tract.[3][23][34] The effective dose equivalent is an important consideration for radiation safety.

Table 4: Estimated Radiation Absorbed Dose from [18F]-FDOPA

| Organ                     | Estimated Dose (mGy/MBq) |
|---------------------------|--------------------------|
| Urinary bladder wall      | 0.162                    |
| Kidneys                   | 0.038                    |
| Uterus                    | 0.032                    |
| Spleen                    | 0.021                    |
| Pancreas                  | 0.020                    |
| Liver                     | 0.019                    |
| Red marrow                | 0.017                    |
| Brain                     | <0.008                   |
| Effective Dose Equivalent | 0.026 mSv/MBq            |

Data adapted from reference[34]

### Conclusion

The development of [18F]-FDOPA represents a significant advancement in molecular imaging. From its rational design based on the neurochemistry of the dopaminergic system to the refinement of its radiosynthesis and the expansion of its clinical applications, [18F]-FDOPA has become an indispensable tool. Its ability to non-invasively assess presynaptic dopaminergic function has revolutionized the diagnosis of Parkinsonian syndromes. Furthermore, its utility in oncology for imaging neuroendocrine tumors and gliomas underscores its versatility. Ongoing



research continues to explore new applications and optimize imaging protocols, ensuring that [18F]-FDOPA will remain a cornerstone of PET imaging for years to come.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 2. What is the mechanism of FLUORODOPA F-18? [synapse.patsnap.com]
- 3. Normal biodistribution pattern and physiologic variants of 18F-DOPA PET imaging -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Usefulness of 18F-FDOPA PET for the management of primary brain tumors: a systematic review of the literature PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marking International Parkinson's Disease Day: The Power of [18F]-FDOPA PET/CT in Diagnosis | Isotopia [isotopia-global.com]
- 8. e-century.us [e-century.us]
- 9. The FDA approves F-Dopa PET imaging to aid in early diagnosis of Parkinson's disease | American Parkinson Disease Association [apdaparkinson.org]
- 10. itnonline.com [itnonline.com]
- 11. 18F-DOPA: the versatile radiopharmaceutical PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fluorodopa FDOPA (F18 Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. mdpi.com [mdpi.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 17. Green and efficient synthesis of the radiopharmaceutical [18F]FDOPA using a microdroplet reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. escholarship.org [escholarship.org]
- 19. snmmi.org [snmmi.org]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Normal biodistribution pattern and physiologic variants of 18F-DOPA PET imaging PMC [pmc.ncbi.nlm.nih.gov]
- 24. 18F-FDOPA PET for the diagnosis of parkinsonian syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Imaging of advanced neuroendocrine tumors with (18)F-FDOPA PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. Quantification methods comparison in brain 18F-FDOPA PET PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparison of visual and semiquantitative analysis of 18F-FDOPA-PET/CT for recurrence detection in glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 29. radiologybusiness.com [radiologybusiness.com]
- 30. ASCO American Society of Clinical Oncology [asco.org]
- 31. Frontiers | Dynamic 18F-FDopa PET Imaging for Newly Diagnosed Gliomas: Is a Semiquantitative Model Sufficient? [frontiersin.org]
- 32. Clinical application of 18F-DOPA PET/TC in pediatric patients PMC [pmc.ncbi.nlm.nih.gov]
- 33. Clinical application of 18F-DOPA PET/TC in pediatric patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and development of [18F]-FDOPA as a PET tracer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430852#discovery-and-development-of-18f-fdopa-as-a-pet-tracer]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com